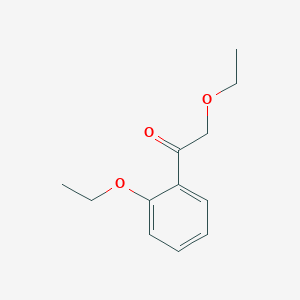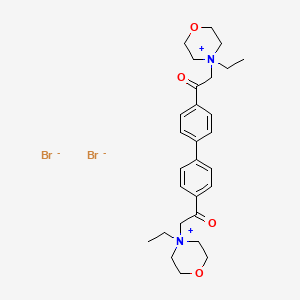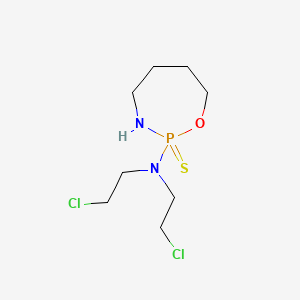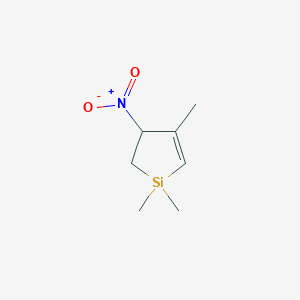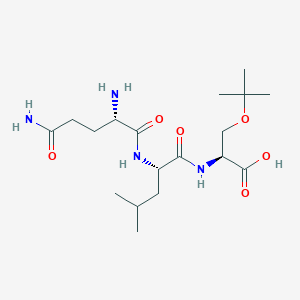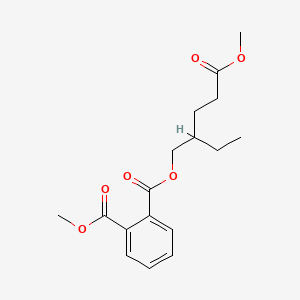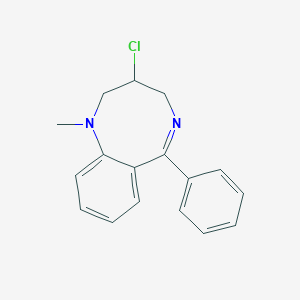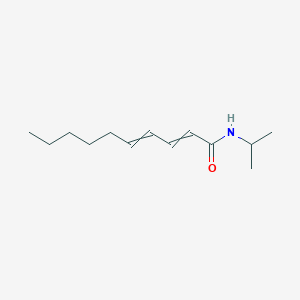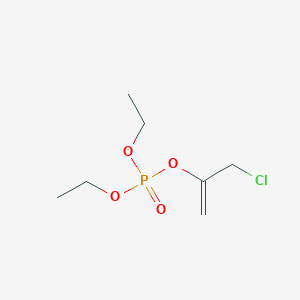![molecular formula C12H14S B14431044 Benzene, [(3-methyl-1,2-pentadienyl)thio]- CAS No. 77084-85-6](/img/structure/B14431044.png)
Benzene, [(3-methyl-1,2-pentadienyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(3-methyl-1,2-pentadienyl)thio]-: is an organic compound that features a benzene ring substituted with a thioether group attached to a 3-methyl-1,2-pentadienyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-methyl-1,2-pentadienyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the nucleophilic substitution reaction where a thiol group is introduced to the benzene ring, followed by the addition of the 3-methyl-1,2-pentadienyl chain under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating its nucleophilic attack on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, [(3-methyl-1,2-pentadienyl)thio]- can undergo oxidation reactions where the thioether group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can also undergo reduction reactions, particularly at the pentadienyl chain, using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: HNO₃, Cl₂, Br₂
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pentadienyl derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar natural products.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The thioether group is known for its bioactive properties, and the compound could be investigated for its potential therapeutic effects.
Industry: In the industrial sector, Benzene, [(3-methyl-1,2-pentadienyl)thio]- can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(3-methyl-1,2-pentadienyl)thio]- involves its interaction with molecular targets through its thioether group and the conjugated pentadienyl chain. The thioether group can participate in nucleophilic and electrophilic reactions, while the conjugated system can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzene, [(1,2-pentadienyl)thio]-
- Benzene, [(3-methyl-1,3-butadienyl)thio]-
- Benzene, [(3-methyl-1,2-pentadienyl)oxy]-
Uniqueness: Benzene, [(3-methyl-1,2-pentadienyl)thio]- is unique due to the presence of both a thioether group and a conjugated pentadienyl chain. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of the methyl group on the pentadienyl chain also influences its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
77084-85-6 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-3-11(2)9-10-13-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
Clave InChI |
TYYNDYRETAWGAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=CSC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


